molecular formula C17H14ClF3N2O3S B15004957 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B15004957
M. Wt: 418.8 g/mol
InChI Key: XIMHZXABXCVVEZ-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidinone ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable sulfonyl chloride with an amine under basic conditions.

    Introduction of the Pyrrolidinone Ring: This step involves the formation of the pyrrolidinone ring, which can be synthesized through cyclization reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its sulfonamide group, which is common in many therapeutic agents.

    Biological Studies: Used in studies to understand enzyme inhibition and protein interactions.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidinone ring and the trifluoromethyl group distinguishes it from other sulfonamides, providing enhanced stability and activity.

Properties

Molecular Formula

C17H14ClF3N2O3S

Molecular Weight

418.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H14ClF3N2O3S/c18-14-8-3-11(17(19,20)21)10-15(14)22-27(25,26)13-6-4-12(5-7-13)23-9-1-2-16(23)24/h3-8,10,22H,1-2,9H2

InChI Key

XIMHZXABXCVVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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